1-(1-Benzylpiperidin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-2-yl)propan-2-one is an organic compound with the molecular formula C15H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with piperidine, followed by the addition of propan-2-one. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzylpiperidin-2-yl)propan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Benzylpiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence the central nervous system .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperidine: Shares the piperidine ring structure but lacks the propan-2-one group.
1-(4-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A related compound with additional methoxy groups and a different ring structure.
Uniqueness: 1-(1-Benzylpiperidin-2-yl)propan-2-one is unique due to its specific combination of the benzyl group and the propan-2-one moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21NO |
---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C15H21NO/c1-13(17)11-15-9-5-6-10-16(15)12-14-7-3-2-4-8-14/h2-4,7-8,15H,5-6,9-12H2,1H3 |
InChI-Schlüssel |
JMNLFYDACCFNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1CCCCN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.